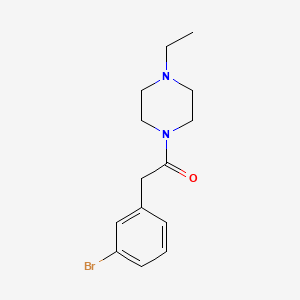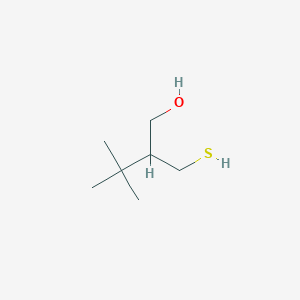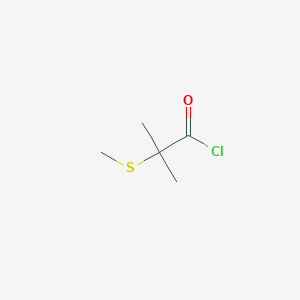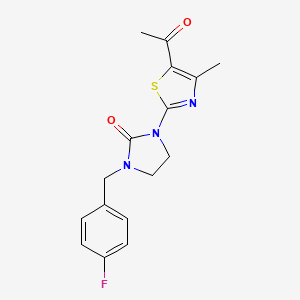
1-(4-Hydroxyphenyl)aminocyclobutanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxyphenyl)aminocyclobutanecarbonitrile is an organic compound that features a cyclobutane ring substituted with a hydroxyphenylamino group and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxyphenyl)aminocyclobutanecarbonitrile typically involves the reaction of 4-hydroxyaniline with cyclobutanecarbonitrile under specific conditions. One common method includes the use of a base such as sodium hydroxide in an organic solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Hydroxyphenyl)aminocyclobutanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(4-Hydroxyphenyl)aminocyclobutanecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 1-(4-Hydroxyphenyl)aminocyclobutanecarbonitrile involves its interaction with specific molecular targets. The hydroxyphenylamino group can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The carbonitrile group can act as an electrophilic center, participating in various biochemical reactions. These interactions can modulate cellular pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
1-((4-Hydroxyphenyl)amino)propanoic acid: Shares the hydroxyphenylamino group but has a different carbon backbone.
2-Amino-4H-pyran-3-carbonitrile derivatives: Similar in having a carbonitrile group but differ in the ring structure and additional functional groups.
Uniqueness: 1-(4-Hydroxyphenyl)aminocyclobutanecarbonitrile is unique due to its cyclobutane ring, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials and drugs.
Propiedades
Fórmula molecular |
C11H12N2O |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
1-(4-hydroxyanilino)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H12N2O/c12-8-11(6-1-7-11)13-9-2-4-10(14)5-3-9/h2-5,13-14H,1,6-7H2 |
Clave InChI |
JVTFTORDFMLSPJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C#N)NC2=CC=C(C=C2)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














